2-(Difluoromethyl)pyridine-6-sulfonamide
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Overview
Description
2-(Difluoromethyl)pyridine-6-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . Another approach involves the use of ethyl bromodifluoroacetate as a fluorine source for the difluoromethylation of pyridines .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-6-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of metal catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)pyridine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-6-sulfonamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors . The sulfonamide group can form strong hydrogen bonds with biological targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: Similar in structure but lacks the sulfonamide group.
Pyridine-6-sulfonamide: Contains the sulfonamide group but lacks the difluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)pyridine-6-sulfonamide is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and other applications .
Properties
Molecular Formula |
C6H6F2N2O2S |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
6-(difluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-6(8)4-2-1-3-5(10-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |
InChI Key |
QBCMHXQEIKJOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C(F)F |
Origin of Product |
United States |
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